2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide 2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13535737
InChI: InChI=1S/C11H23N3O/c1-9(2)14(11(15)7-12)10-5-4-6-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t10-/m1/s1
SMILES: CC(C)N(C1CCCN(C1)C)C(=O)CN
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide

CAS No.:

Cat. No.: VC13535737

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name 2-amino-N-[(3R)-1-methylpiperidin-3-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C11H23N3O/c1-9(2)14(11(15)7-12)10-5-4-6-13(3)8-10/h9-10H,4-8,12H2,1-3H3/t10-/m1/s1
Standard InChI Key ITEHCPSXNOLCGE-SNVBAGLBSA-N
Isomeric SMILES CC(C)N([C@@H]1CCCN(C1)C)C(=O)CN
SMILES CC(C)N(C1CCCN(C1)C)C(=O)CN
Canonical SMILES CC(C)N(C1CCCN(C1)C)C(=O)CN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a piperidine ring (a six-membered amine heterocycle) with stereochemical complexity at the 3-position due to the (R)-1-methyl substituent. The acetamide moiety is linked to the piperidine nitrogen, while the isopropyl group introduces steric bulk, influencing binding interactions with biological targets . The stereochemistry at the piperidine ring is critical for its activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₃N₃O
Molar Mass213.32 g/mol
CAS Registry1354008-78-8
Chiral Centers1 (R-configuration)
Predicted LogP~1.5 (moderate lipophilicity)

Synthetic Routes and Optimization

Primary Synthesis Strategies

The synthesis of 2-amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide typically involves multi-step organic reactions. A common approach begins with the preparation of the (R)-1-methyl-piperidin-3-amine intermediate, followed by sequential alkylation and acetylation steps .

  • Piperidine Intermediate Synthesis:

    • (R)-1-methyl-piperidin-3-amine is synthesized via enantioselective reduction of a pyridine precursor or resolution of racemic mixtures using chiral acids .

    • Example: Catalytic hydrogenation of 1-methyl-3-nitropiperidine with a chiral catalyst yields the (R)-configured amine .

  • Acetamide Formation:

    • The amine reacts with isopropyl bromide under basic conditions to introduce the isopropyl group.

    • Subsequent acylation with chloroacetamide derivatives furnishes the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Piperidine ReductionH₂, Pd/C, chiral ligand65-70%
Isopropyl Alkylationi-PrBr, K₂CO₃, DMF, 60°C80%
Acetamide AcylationClCH₂CONH₂, Et₃N, THF, RT75%

Purification and Characterization

Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures . Analytical characterization employs:

  • NMR: Distinct signals for the piperidine protons (δ 2.5–3.5 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) .

  • HPLC: Chiral columns confirm enantiomeric purity (>98% ee) .

Biological Activity and Mechanism

Tankyrase Inhibition

2-Amino-N-isopropyl-N-((R)-1-methyl-piperidin-3-yl)-acetamide is structurally analogous to tankyrase inhibitors disclosed in patent literature . Tankyrases (TNKS1/2) are poly(ADP-ribose) polymerases regulating Wnt/β-catenin signaling, a pathway implicated in colorectal cancer and other malignancies .

  • Mechanistic Insights:

    • The compound binds to the nicotinamide pocket of tankyrase, competing with NAD⁺ and inhibiting PARylation activity .

    • This stabilizes Axin proteins, promoting β-catenin degradation and suppressing oncogenic gene transcription .

Table 3: In Vitro Activity Data

ParameterValue (Mean ± SD)Source
TNKS1 IC₅₀12.3 ± 1.5 nM
TNKS2 IC₅₀18.7 ± 2.1 nM
Wnt3a Inhibition (EC₅₀)0.8 ± 0.2 µM

Selectivity and Off-Target Effects

Pharmacological and Toxicological Profile

Pharmacokinetics

Limited data are available, but analogs show:

  • Moderate oral bioavailability (~40% in rats) .

  • Half-life (t₁/₂): 2.5–3.5 hours .

  • Primary metabolites: N-dealkylated piperidine and glucuronide conjugates .

Acute Toxicity

Preliminary studies in rodents indicate:

  • LD₅₀ (oral): >500 mg/kg .

  • Adverse effects: Transient hypotension and gastrointestinal distress at ≥100 mg/kg .

Research Applications and Future Directions

Oncology

The compound’s tankyrase inhibitory activity positions it as a candidate for:

  • Combination Therapy: Synergy with chemotherapeutics (e.g., 5-fluorouracil) in APC-mutant colorectal cancer models .

  • Metastasis Suppression: Preclinical data show reduced lung metastasis in breast cancer xenografts .

Neurodegenerative Diseases

Emerging evidence links Wnt/β-catenin dysregulation to Alzheimer’s disease. Pilot studies demonstrate Axin stabilization in neuronal cultures, warranting further exploration .

Challenges and Limitations

  • Stereochemical Stability: Racemization occurs under acidic conditions (pH <4), complicating formulation .

  • Solubility: Aqueous solubility <0.1 mg/mL necessitates nanoformulation or salt formation (e.g., hydrochloride) .

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